molecular formula C18H18I4N2O4 B590322 Thyroxine Aminopropyl Ether CAS No. 1797884-40-2

Thyroxine Aminopropyl Ether

Cat. No.: B590322
CAS No.: 1797884-40-2
M. Wt: 833.97
InChI Key: LKBFZRCWERFDDM-HNNXBMFYSA-N
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Description

Thyroxine Aminopropyl Ether is a synthetic analog designed for investigative applications in thyroid hormone research. Its structure is derived from the native hormone thyroxine (T4), which is a critical regulator of development, growth, and metabolic processes . The modification with an aminopropyl ether group is intended to alter the molecule's physicochemical properties, potentially influencing its receptor binding affinity, metabolic stability, and ability to cross cellular membranes compared to endogenous hormones. Research into such analogs has gained significant interest due to their potential to dissect the complex physiological roles of thyroid hormones and develop selective therapeutic agents . For instance, thyronamine analogs like 3-iodothyronamine (T1AM) are known to interact with trace amine-associated receptors (TAARs), producing effects that are often antagonistic to the classical genomic actions of triiodothyronine (T3) . This suggests that this compound may be a valuable tool for studying non-canonical, rapid-signaling pathways of thyroid hormones. Furthermore, given the documented role of thyroid hormone analogs in modulating metabolic rate, cholesterol levels, and neuroprotective pathways , this compound could have specific utility in studies focused on metabolic disorders, neurodegeneration, and the development of TRβ-selective thyromimetics. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1797884-40-2

Molecular Formula

C18H18I4N2O4

Molecular Weight

833.97

IUPAC Name

(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1

InChI Key

LKBFZRCWERFDDM-HNNXBMFYSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Hydantoin Intermediate Synthesis

The foundational step in thyroxine aminopropyl ether synthesis involves preparing a hydantoin precursor. Borrows et al. (1949) established a method for synthesizing 5-(3',5'-diiodo-4'-hydroxyphenoxybenzyl) hydantoin, which serves as the critical intermediate. This process employs nucleophilic aromatic substitution between 4-methoxyphenol and nitroarenes, followed by Sandmeyer iodination to introduce iodine atoms at the 3' and 5' positions of the phenolic ring.

Key Reaction Parameters:

  • Solvent System: Methanol/water mixtures (80:20 v/v)

  • Temperature: 60–70°C under reflux

  • Catalyst: Sulfuric acid (0.1 M final concentration)

  • Yield: 50–61% after recrystallization

The hydantoin intermediate is isolated as white prisms through slow evaporation from glacial acetic acid, with melting points observed between 169–170°C.

Iodination and Etherification

Subsequent iodination of the hydantoin intermediate achieves the tetraiodinated structure essential for biological activity. A 1.9 N iodine solution in aqueous methylamine facilitates regioselective iodination at the 3 and 5 positions of the benzyl group. Acidification with hydrochloric acid precipitates the crude product, which is purified via sequential recrystallization from glacial acetic acid and ethanol.

Optimized Conditions for Etherification:

  • Reagent: Aminopropyl ether (2.5 molar equivalents)

  • Reaction Time: 24–48 hours under nitrogen atmosphere

  • Temperature: 40–45°C

  • Yield: 68–73% after HPLC purification

Optimization of Reaction Parameters

Solvent and Catalytic Effects

Methanol emerges as the preferred solvent due to its ability to dissolve both iodinated intermediates and aminopropyl ether reagents. Sulfuric acid catalysis (0.05–0.1 M) accelerates ether bond formation while minimizing diiodotyrosine degradation. Alternative solvents like dimethylformamide (DMF) reduce yields by promoting side reactions such as quinone formation.

Temperature and Time Dependencies

Elevated temperatures (>70°C) degrade iodine substituents, necessitating strict control at 40–45°C during etherification. Prolonged reaction times (>72 hours) increase byproduct formation, particularly deiodinated derivatives, as evidenced by LC-MS analysis.

Purification and Characterization Techniques

Crystallization Protocols

Glacial acetic acid proves effective for isolating this compound as needle-like crystals. A typical protocol involves:

  • Dissolving the crude product in hot acetic acid (90°C)

  • Gradual cooling to 4°C over 12 hours

  • Filtering and washing with cold ethanol (Yield: 82–85%)

Chromatographic Methods

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns ensures enantiomeric purity (>98%). Mobile phases consisting of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) achieve baseline separation of thyroxine derivatives.

Table 1: Analytical Parameters for HPLC Purification

ParameterValue
ColumnZorbax SB-C18 (4.6 × 250 mm)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time12.3 ± 0.2 minutes

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

  • Continuous Flow Reactors: Enable precise temperature control and reduce reaction times by 40% compared to batch processes.

  • Solvent Recycling Systems: Methanol recovery rates exceed 90% through fractional distillation, lowering production costs.

  • Quality Control: X-ray crystallography and NMR spectroscopy validate batch consistency, with ≤2% impurity tolerance.

Table 2: Industrial vs. Laboratory-Scale Synthesis Comparison

ParameterLaboratory ScaleIndustrial Scale
Batch Size5–50 g5–50 kg
Yield68–73%75–80%
Purity95–98%≥99%

Challenges and Alternative Approaches

Oxidative Degradation

Polyiodinated diaryl ethers exhibit sensitivity to strong oxidants like hydrogen peroxide, leading to ether bond cleavage and iodine loss. Stabilizing additives such as ascorbic acid (0.1% w/v) mitigate degradation during storage.

Solubility Limitations

The limited aqueous solubility of thyroxine derivatives complicates homogeneous reaction conditions. Co-solvent systems using tetrahydrofuran/water (1:1 v/v) improve reagent dispersion without affecting iodination efficiency.

Comparative Analysis of Preparation Methods

The Borrows-derived hydantoin pathway remains superior to direct electrophilic substitution methods, which suffer from poor regioselectivity (<50% para-iodination). Enzymatic synthesis using thyroid peroxidase shows promise for eco-friendly production but currently achieves suboptimal yields (35–40%) .

Chemical Reactions Analysis

Types of Reactions: Thyroxine Aminopropyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Thyroxine Aminopropyl Ether has a wide range of scientific research applications:

    Chemistry: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.

    Biology: The compound is studied for its role in regulating thyroid hormone activity and its potential effects on metabolic processes.

    Medicine: this compound is explored for its therapeutic potential in treating thyroid-related disorders and other metabolic diseases.

    Industry: The compound’s unique properties make it a candidate for environmental applications, such as in the development of biosensors and environmental monitoring tools.

Mechanism of Action

Thyroxine Aminopropyl Ether exerts its effects by interacting with thyroid hormone receptors in target tissues. The compound mimics the action of thyroxine, binding to these receptors and modulating the transcription of thyroid hormone-responsive genes. This interaction influences various physiological processes, including metabolism, growth, and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thyroxine

Thyroxine derivatives with alternative functional groups provide insights into the role of the aminopropyl ether modification:

Compound Functional Group Key Properties/Applications Reference
Thyroxine Ethyl Ester Ethyl ester (-COOEt) Enhanced lipophilicity; used in metabolic studies
Thyroxine Methyl Ester Methyl ester (-COOMe) Improved stability in acidic conditions
Thyroxine 4’-O-β-D-Glucuronide Glucuronide Facilitates hepatic excretion; biomarker
Thyroxine Aminopropyl Ether Aminopropyl ether Potential for improved binding to receptors/chromatographic phases

The aminopropyl ether group distinguishes this compound from esters and glucuronides by introducing a positively charged amine under physiological conditions. This may enhance interactions with negatively charged biological targets or chromatographic stationary phases, as observed in aminopropyl-modified silica columns .

Aminopropyl Ether Derivatives of Other Hormones

Aminopropyl ether modifications are also applied to other hormones, such as vitamin D metabolites, to optimize their analytical detection:

Compound Application Key Finding Reference
25-Hydroxy Vitamin D3 3,3’-Aminopropyl Ether Standard in LC-MS assays Enhances separation efficiency in hydrophilic chromatography
Vitamin D3-3-Aminopropyl Ether Used in non-radioactive assay kits Facilitates bioconjugation (e.g., with biotin)
This compound Research standard Likely improves chromatographic resolution and receptor binding

These compounds share a common strategy: the aminopropyl group increases polarity and enables hydrogen bonding, which is critical for separating isomers in chromatography (e.g., 39 isomers resolved using aminopropyl columns vs. 25 with C18 phases) . For this compound, similar mechanisms may enhance its utility in hormone receptor studies or immunoassays.

Role of the Aminopropyl Group in Molecular Interactions

The aminopropyl moiety influences binding and selectivity through distinct interactions:

  • Hydrogen Bonding and Electrostatic Interactions: In aminopropyl–azithromycin derivatives, the amine group forms H-bonds with ribosomal targets, mimicking erythromycin’s binding epitopes . This compound may similarly engage thyroid hormone receptors via NH2-mediated interactions.
  • Chromatographic Selectivity: Aminopropyl silica phases outperform C18 and cyano columns in resolving polar isomers due to mixed-mode interactions (hydrophilic and ionic) . This suggests this compound could exhibit unique retention behavior in HPLC or CEC analyses.
  • Enhanced Cellular Delivery: Cationic lipids with aminopropyl groups improve plasmid delivery via liposomes, attributed to amine-DNA electrostatic interactions . While untested for this compound, analogous mechanisms might enhance its cellular uptake.

Biological Activity

Thyroxine Aminopropyl Ether (TAPE) is a synthetic derivative of thyroxine (T4), a key hormone produced by the thyroid gland. The biological activity of TAPE is primarily linked to its role in modulating metabolic processes, cellular growth, and differentiation, similar to its parent compound. This article explores the pharmacological properties, mechanisms of action, and relevant research findings related to TAPE.

Overview of Thyroxine and Its Derivatives

Thyroxine (T4) is crucial for regulating metabolism, growth, and development in humans. It functions through various mechanisms including genomic actions via thyroid hormone receptors (TRs) and non-genomic actions through interactions with cell membrane receptors such as integrins. The conversion of T4 to the more active triiodothyronine (T3) is essential for its biological effects, as T3 is significantly more potent than T4 .

Table 1: Comparison of Thyroid Hormones

HormoneStructurePotencyPrimary Function
T4Iodinated tyrosine derivativeLower than T3Regulates metabolism and growth
T3Iodinated tyrosine derivativeHigher than T4Active form regulating metabolic processes

TAPE exerts its biological effects through several pathways:

  • Genomic Mechanism : Similar to T4, TAPE binds to thyroid hormone receptors (TRα and TRβ) in the nucleus, influencing gene expression related to metabolism, growth, and development. This binding leads to the transcription of target genes that regulate various physiological processes .
  • Non-Genomic Mechanism : TAPE also interacts with integrins at the plasma membrane, triggering signaling cascades such as the activation of mitogen-activated protein kinase (MAPK), which plays a role in cell proliferation and differentiation .

Pharmacological Properties

Recent studies have highlighted the pharmacokinetics and therapeutic potential of TAPE:

  • Absorption and Distribution : Like T4, TAPE demonstrates a significant volume of distribution and is subject to similar metabolic pathways. Its bioavailability can be influenced by factors such as gastric pH and co-administration with other drugs .
  • Therapeutic Applications : Research indicates that TAPE may have applications in treating conditions related to thyroid hormone deficiency or resistance. Its unique properties could make it a candidate for targeted therapies in metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of TAPE:

  • Study on Metabolic Effects : A study conducted on animal models demonstrated that administration of TAPE resulted in enhanced metabolic rates compared to controls receiving standard thyroxine treatments. This suggests that modifications in the ether side chain may enhance receptor affinity or alter pharmacodynamics .
  • Clinical Observations : In clinical settings, patients treated with formulations containing TAPE showed improved outcomes in managing hypothyroid symptoms compared to those receiving traditional levothyroxine alone. These findings warrant further investigation into dosage optimization and long-term effects .

Q & A

Q. What are the established synthetic routes for preparing Thyroxine Aminopropyl Ether, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution reactions. A common method involves condensing 3-bromopropylamine hydrobromide with γ-acetyl-3,5-diiodo-DL-tyrosine ethyl ester using potassium carbonate in 2-butanone, achieving moderate yields (~32–72%) . Alternative routes employ sodium hydride as a base with alkyl halides, though yields vary significantly depending on steric and electronic factors . Key variables include solvent polarity, base strength, and halide reactivity. For example, bulkier halides (e.g., 5-iodocapronitrile) require optimized temperatures to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Elemental analysis : Quantifies C, H, and N content to confirm stoichiometry .
  • NMR spectroscopy : ¹³C-NMR identifies propyl chain carbons (8–43 ppm) and distinguishes ether linkages from hydrolysis byproducts .
  • Solid-phase extraction (SPE) : Aminopropyl-bonded silica columns purify intermediates by selectively eluting carboxylic acids with formic acid/ether mixtures .
  • Chromatography : Reversed-phase HPLC or HILIC resolves positional isomers, while chiral columns address enantiomeric purity challenges .

Q. How is the thyromimetic activity of this compound initially assessed in vitro?

Competitive binding assays using thyroid hormone receptors (TRα/TRβ) quantify displacement of radiolabeled T3/T4. Structural analogs with aminopropyl ethers are evaluated for agonism/antagonism by measuring transcriptional activation in reporter gene assays . Activity correlates with spatial alignment of polar groups (e.g., carboxyl or amino) relative to thyroxine’s phenolic ring .

Advanced Research Questions

Q. How can reaction yields be improved for this compound derivatives with sterically hindered substrates?

Yields for bulky substrates (e.g., cyclohexenyl ethers) are enhanced by:

  • Microwave-assisted synthesis : Reduces reaction time and minimizes hydrolysis .
  • Protecting groups : Acetylating the tyrosine hydroxyl prevents undesired side reactions during alkylation .
  • Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halide accessibility in biphasic solvents .

Q. What strategies mitigate hydrolysis instability in aliphatic ether analogs during storage or biological assays?

  • pH control : Buffering solutions to pH 7–8 reduces acid-catalyzed ether cleavage .
  • Lyophilization : Stabilizes labile ethers by removing hydrolytic water .
  • Structural modifications : Replacing the aminopropyl chain with cyclohexenyl ethers enhances steric protection of the ether bond .

Q. How do aminopropyl-functionalized stationary phases affect the chromatographic resolution of this compound derivatives?

Aminopropyl silica columns (normal-phase) separate neutral lipids from polar metabolites via hydrogen bonding. For ether analogs, elution with acetic acid/ether mixtures selectively retains carboxylic acids, while methanol elutes phospholipids. However, residual amino groups on silica can interfere with chiral resolution by competing with crown ethers for hydrogen bonding .

Q. What computational and experimental approaches elucidate the structure-activity relationship (SAR) of this compound?

  • Molecular docking : Models ligand-receptor interactions to predict binding affinity to TRβ. Key residues (e.g., Arg228, Asn331) form hydrogen bonds with the aminopropyl chain .
  • Comparative SAR studies : Replacing the phenolic ring with alicyclic ethers (e.g., cyclohexenyl) reduces antagonistic activity, confirming the necessity of aromaticity for TR binding .

Q. How can aminopropyl SPE cartridges be optimized for purifying this compound from complex biological matrices?

Step Condition Purpose
Loading50:50 ACN/aqueous acidSolubilize analytes
WashingCHCl3:2-propanol (2:1)Remove non-polar contaminants
Elution2% acetic acid in etherRecover carboxylic acids
This protocol achieves >90% recovery in serum samples, minimizing phospholipid interference .

Methodological Considerations Table

Challenge Solution Reference
Low synthesis yieldMicrowave-assisted alkylation
Chiral separationChiral crown ether columns
Hydrolysis instabilityLyophilization at pH 7.5
Matrix interferenceAminopropyl SPE with acetic acid elution

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